5-Bromo-4-methylpicolinaldehyde

Description

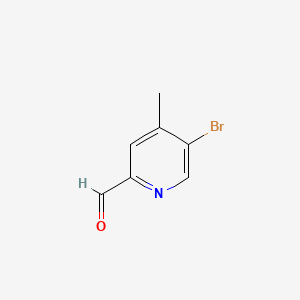

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-4-methylpyridine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO/c1-5-2-6(4-10)9-3-7(5)8/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKKXSXWOKVKYOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60732158 | |

| Record name | 5-Bromo-4-methylpyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60732158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886364-94-9 | |

| Record name | 5-Bromo-4-methylpyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60732158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-4-methylpicolinaldehyde: Synthesis, Reactivity, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Pyridine Building Block

5-Bromo-4-methylpicolinaldehyde, with CAS number 886364-94-9, is a strategically functionalized pyridine derivative that serves as a valuable building block in modern organic synthesis and medicinal chemistry.[1][2] Its structure, featuring a reactive aldehyde at the 2-position, a bromine atom at the 5-position, and a methyl group at the 4-position of the pyridine ring, offers a unique combination of reactive sites for molecular elaboration. The pyridine core is a prevalent motif in a vast number of pharmaceuticals, valued for its ability to engage in hydrogen bonding, its metabolic stability, and its capacity to modulate the physicochemical properties of a molecule.[3][4] The presence of a bromine atom provides a versatile handle for a variety of powerful cross-coupling reactions, while the aldehyde group is amenable to a wide range of transformations, including reductive aminations, condensations, and multicomponent reactions. This guide provides a comprehensive technical overview of the synthesis, characterization, reactivity, and potential applications of this important synthetic intermediate.

Physicochemical and Safety Data

A summary of the key physicochemical properties and safety information for this compound is presented below. It is imperative to consult a comprehensive Safety Data Sheet (SDS) before handling this compound.[1][5][6][7]

| Property | Value | Reference |

| CAS Number | 886364-94-9 | [1][2] |

| Molecular Formula | C₇H₆BrNO | [1][2] |

| Molecular Weight | 200.03 g/mol | [1][2] |

| Appearance | Solid (predicted) | - |

| Boiling Point | 261 °C at 760 mmHg | [1] |

| Density | 1.577 g/cm³ | [1] |

| Flash Point | 112 °C | [1] |

| SMILES | CC1=CC(=NC=C1Br)C=O | [2] |

| InChIKey | PKKXSXWOKVKYOW-UHFFFAOYSA-N | [1] |

| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [1][5] |

| Precautionary Statements | P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.) | [1][5] |

| Storage | Inert atmosphere, 2-8°C | [5] |

Synthesis and Characterization

Proposed Synthesis: A Regioselective Approach

A plausible and efficient synthesis of this compound can be envisioned starting from the commercially available 3,5-Dibromo-4-methylpyridine.[8] This strategy leverages a regioselective lithium-halogen exchange at the 5-position, followed by formylation. A similar approach has been documented for the synthesis of the isomeric 5-Bromo-4-methyl-pyridine-3-carbaldehyde.[9]

dot

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Proposed)

Materials:

-

3,5-Dibromo-4-methylpyridine[8]

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous Tetrahydrofuran (THF)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is charged with 3,5-Dibromo-4-methylpyridine (1.0 eq). Anhydrous THF is added to dissolve the starting material, and the solution is cooled to -78 °C using a dry ice/acetone bath.

-

Lithiation: n-Butyllithium (1.05 eq) is added dropwise to the stirred solution while maintaining the temperature at -78 °C. The reaction mixture is stirred at this temperature for 1 hour to ensure complete lithium-halogen exchange.

-

Formylation: Anhydrous DMF (1.5 eq) is added dropwise to the reaction mixture at -78 °C. The resulting solution is stirred at -78 °C for 30 minutes and then allowed to warm slowly to room temperature overnight.

-

Work-up: The reaction is quenched by the slow addition of a saturated aqueous NH₄Cl solution. The mixture is then extracted with ethyl acetate (3x). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Spectroscopic Characterization (Predicted)

¹H NMR (in CDCl₃):

-

Aldehyde proton (-CHO): A singlet around δ 10.0-10.4 ppm.

-

Aromatic protons (pyridine ring): Two singlets in the aromatic region (δ 7.5-9.0 ppm), one for the proton at the 3-position and one for the proton at the 6-position.

-

Methyl protons (-CH₃): A singlet around δ 2.3-2.6 ppm.

¹³C NMR (in CDCl₃):

-

Aldehyde carbon (-CHO): A signal in the range of δ 190-195 ppm.

-

Aromatic carbons (pyridine ring): Five distinct signals in the aromatic region (δ 120-160 ppm), with the carbon bearing the bromine atom appearing at a lower field.

-

Methyl carbon (-CH₃): A signal around δ 15-20 ppm.

Mass Spectrometry (MS):

-

The mass spectrum would be expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity, which is indicative of the presence of a bromine atom.

Infrared (IR) Spectroscopy:

-

A strong carbonyl (C=O) stretching vibration for the aldehyde group is expected around 1700-1720 cm⁻¹.

-

C-H stretching vibrations for the aromatic ring and the aldehyde proton would appear around 3000-3100 cm⁻¹ and 2700-2800 cm⁻¹, respectively.

-

C=C and C=N stretching vibrations of the pyridine ring would be observed in the 1400-1600 cm⁻¹ region.

Chemical Reactivity and Synthetic Applications

The dual functionality of this compound makes it a highly versatile reagent in organic synthesis. The reactivity can be broadly categorized based on transformations involving the aldehyde group and the carbon-bromine bond.

Reactions at the Aldehyde Group

The aldehyde functionality is a gateway to a multitude of chemical transformations, including:

-

Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form the corresponding secondary or tertiary amines.

-

Wittig Reaction: Conversion to alkenes upon reaction with phosphorus ylides.

-

Condensation Reactions: Participation in aldol and Knoevenagel condensations.

-

Oxidation and Reduction: The aldehyde can be oxidized to the corresponding carboxylic acid or reduced to the primary alcohol.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond at the 5-position of the pyridine ring is particularly well-suited for palladium-catalyzed cross-coupling reactions, which are cornerstone transformations in modern drug discovery.[12][13]

Sources

- 1. americanelements.com [americanelements.com]

- 2. eontrading.uk [eontrading.uk]

- 3. Chapter 2 Role of Pyridines in Medicinal Chemistry and Design of BACE 1 Inhibitors Possessing a Pyridine Scaffold | Semantic Scholar [semanticscholar.org]

- 4. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. 886364-94-9|this compound|BLD Pharm [bldpharm.com]

- 6. fishersci.com [fishersci.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. researchgate.net [researchgate.net]

- 9. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. tcichemicals.com [tcichemicals.com]

5-Bromo-4-methylpicolinaldehyde physical properties

An In-Depth Technical Guide to the Physicochemical Properties of 5-Bromo-4-methylpicolinaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a substituted pyridine derivative of significant interest in medicinal chemistry and synthetic organic chemistry. Its utility as a versatile building block stems from the unique electronic and steric properties conferred by its constituent functional groups: a bromine atom, a methyl group, and an aldehyde on a pyridine scaffold. This guide provides a comprehensive analysis of the known physical and chemical properties of this compound, CAS Number 886364-94-9. It consolidates data from various sources, addresses current gaps in the literature, and offers expert insights into its handling, reactivity, and analytical characterization. This document is intended to serve as a critical resource for researchers engaged in the synthesis of novel pharmaceuticals and agrochemicals.

Molecular Structure and Core Chemical Identifiers

This compound, with the IUPAC name 5-bromo-4-methylpyridine-2-carbaldehyde, possesses a pyridine ring substituted at the C2, C4, and C5 positions. The aldehyde group at C2 is a key handle for nucleophilic additions and reductive aminations. The bromine at C5 provides a site for cross-coupling reactions, while the methyl group at C4 sterically and electronically influences the ring's reactivity.

The strategic placement of these functional groups makes it a valuable intermediate in the synthesis of complex heterocyclic molecules with potential biological activities, such as enzyme inhibitors or receptor modulators.[1]

| Identifier | Value | Source(s) |

| CAS Number | 886364-94-9 | [2][3][4] |

| Molecular Formula | C₇H₆BrNO | [2][3] |

| Molecular Weight | 200.03 g/mol | [2][3][4] |

| IUPAC Name | 5-bromo-4-methylpyridine-2-carbaldehyde | [2] |

| Synonyms | 5-Bromo-4-Methyl-2-Pyridinecarboxaldehyde | [2][3] |

| SMILES | CC1=CC(=NC=C1Br)C=O | [3][5] |

| InChI Key | PKKXSXWOKVKYOW-UHFFFAOYSA-N | [2][5] |

Physicochemical Properties

A thorough understanding of the physicochemical properties is paramount for designing synthetic routes, purification strategies, and formulation studies. While some experimental data is available, certain key parameters like melting point and solubility are not widely reported, representing a notable data gap for this compound.

| Property | Value | Remarks | Source(s) |

| Appearance | Light yellow to light brown solid | Conforms to typical appearance of crystalline aromatic aldehydes. | [4] |

| Melting Point | Data not available | While reported as a solid, no specific melting point is listed in common databases. A related compound, 5-Bromopyridine-2-carbaldehyde, melts at 91-96 °C. | [2][6][7] |

| Boiling Point | 261 °C (at 760 mmHg) | Experimentally determined. Suitable for distillation under vacuum to avoid thermal decomposition. | [2][4] |

| Density | 1.577 g/cm³ (Predicted) | This is a computationally predicted value. | [2] |

| Flash Point | 112 °C | Indicates the compound is combustible. | [2] |

| Solubility | No quantitative data available | Expected to be soluble in polar organic solvents like methanol, ethanol, DMSO, and DMF based on its structure and data from related compounds. Poor aqueous solubility is anticipated. | [8] |

| pKa | Data not available | The pyridine nitrogen is basic, but its pKa will be lowered by the electron-withdrawing effects of the aldehyde and bromine. |

Spectroscopic and Analytical Characterization

Spectroscopic analysis is essential for confirming the identity and purity of this compound. Although commercial suppliers confirm that the material conforms to its structure via NMR and IR, publicly available, detailed spectral data is scarce.[4] The following sections provide predicted and expected characteristics based on established principles and data from analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region and one signal in the aldehyde region, in addition to the methyl singlet.

-

Aldehyde Proton (CHO): Expected around δ 9.9-10.1 ppm (singlet).

-

Pyridine Protons (Ar-H): Two singlets are expected for the protons at the C3 and C6 positions, likely in the δ 8.0-8.8 ppm range.

-

Methyl Protons (CH₃): A sharp singlet is expected around δ 2.4-2.6 ppm.

-

Expert Note: The exact chemical shifts can be influenced by the solvent used. For comparison, the isomer 5-Bromo-4-methyl-pyridine-3-carbaldehyde shows signals at δ 10.25 (s, 1H), 8.84 (s, 1H), 8.83 (s, 1H), and 2.76 (s, 3H) in CDCl₃.[4]

-

-

¹³C NMR: The carbon NMR spectrum should display seven unique carbon signals.

-

Aldehyde Carbonyl (C=O): Expected in the δ 190-195 ppm region.

-

Pyridine Carbons (Ar-C): Five signals are expected in the aromatic region (δ 120-160 ppm). The carbon bearing the bromine (C-Br) would appear around δ 120-125 ppm, while the carbon attached to the aldehyde (C-CHO) would be further downfield.

-

Methyl Carbon (CH₃): Expected around δ 18-22 ppm.

-

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of the key functional groups.

-

C-H Stretch (Aldehyde): Two characteristic medium bands are expected around 2850 cm⁻¹ and 2750 cm⁻¹.

-

C=O Stretch (Aldehyde): A strong, sharp absorption band is expected around 1700-1715 cm⁻¹.

-

C=C and C=N Stretch (Aromatic Ring): Multiple sharp bands of variable intensity are expected in the 1600-1400 cm⁻¹ region.

-

C-H Stretch (Aromatic and Methyl): Bands are expected in the 3100-3000 cm⁻¹ and 2980-2870 cm⁻¹ regions, respectively.

-

C-Br Stretch: A weak to medium band is expected in the 600-500 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and isotopic distribution characteristic of a monobrominated compound.

-

[M]⁺ and [M+2]⁺: The presence of bromine will result in two molecular ion peaks of nearly equal intensity (¹⁹⁹Br and ⁸¹Br isotopes), which is a definitive diagnostic feature.

-

Predicted m/z: For the [M+H]⁺ adduct, the expected m/z values would be 199.97057 and 201.96852.[6]

Safety, Handling, and Storage

Proper handling is crucial due to the compound's potential hazards.

-

GHS Hazard Classification:

-

Precautionary Measures:

-

Handling: Use in a well-ventilated area or fume hood. Avoid breathing dust.[2] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Eye Contact: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

-

Incompatibilities: Avoid contact with strong oxidizing agents.

-

-

Storage:

Proposed Synthetic Pathway and Experimental Protocol

Synthetic Workflow Diagram

Caption: Proposed synthesis of this compound.

Step-by-Step Protocol

Objective: To synthesize this compound from 2,5-dibromo-4-methylpyridine.

Causality: This route leverages the greater reactivity of the bromine at the 2-position of the pyridine ring towards lithium-halogen exchange compared to the bromine at the 5-position. This regioselectivity is crucial for introducing the aldehyde at the desired location. The subsequent quenching with N,N-dimethylformamide (DMF) is a standard and high-yielding method for formylation of organolithium reagents.

Materials:

-

2,5-Dibromo-4-methylpyridine

-

n-Butyllithium (n-BuLi), 2.5 M in hexanes

-

Anhydrous Tetrahydrofuran (THF)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether or Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate for eluent

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 2,5-dibromo-4-methylpyridine (1.0 eq). Dissolve it in anhydrous THF (approx. 0.2 M concentration).

-

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi (1.05 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. Stir the resulting mixture at -78 °C for 1 hour.

-

Formylation: Add anhydrous DMF (1.5 eq) dropwise to the reaction mixture at -78 °C. After the addition is complete, allow the reaction to stir at -78 °C for an additional 2 hours.

-

Quenching and Workup: Remove the cooling bath and allow the reaction to warm to 0 °C. Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers.

-

Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure this compound.

-

Characterization: Confirm the structure and purity of the final product using NMR, IR, and MS, comparing the data with the expected values outlined in Section 3.

Conclusion

This compound is a valuable synthetic intermediate with a well-defined molecular structure and several known physical properties. However, this guide highlights significant gaps in the publicly available experimental data, particularly concerning its melting point, solubility, and detailed spectroscopic signatures. The provided analytical predictions and a robust, proposed synthetic protocol offer a strong foundation for researchers to confidently incorporate this compound into their synthetic programs. Future work should focus on the experimental determination of these missing physical constants to further enhance its utility in the scientific community.

References

- American Elements. This compound | CAS 886364-94-9. [Link]

- EON Biotech. This compound – (886364-94-9). [Link]

- MySkinRecipes. This compound. [Link]

- PubChemLite. This compound (C7H6BrNO). [Link]

- Google Patents. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.

- The Royal Society of Chemistry.

- NIST WebBook. Benzaldehyde, 4-bromo-. [Link]

- Organic Syntheses. Isoquinoline, 5-bromo-8-nitro-. [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. americanelements.com [americanelements.com]

- 3. rsc.org [rsc.org]

- 4. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester - Google Patents [patents.google.com]

- 5. PubChemLite - this compound (C7H6BrNO) [pubchemlite.lcsb.uni.lu]

- 6. 5-ブロモ-2-ピリジンカルボキシアルデヒド 95% | Sigma-Aldrich [sigmaaldrich.com]

- 7. 5-Bromopyridine-2-carbaldehyde | 31181-90-5 [chemicalbook.com]

- 8. Buy 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid | 50593-92-5 [smolecule.com]

- 9. 886364-94-9|this compound|BLD Pharm [bldpharm.com]

An In-Depth Technical Guide to 5-Bromo-4-methylpicolinaldehyde: Synthesis, Reactivity, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-4-methylpicolinaldehyde, a strategically functionalized pyridine derivative, stands as a valuable building block in the synthesis of complex organic molecules. Its unique trifecta of functionalities—a reactive aldehyde, a versatile bromine handle for cross-coupling reactions, and a methylated pyridine core—renders it a highly attractive starting material for the construction of diverse molecular scaffolds. This technical guide provides a comprehensive overview of the chemical properties, plausible synthetic routes, characteristic reactivity, and potential applications of this compound, with a particular focus on its utility in medicinal chemistry and agrochemical research. While direct literature on this specific molecule is sparse, this guide synthesizes information from analogous structures and established chemical principles to offer a robust and practical resource for researchers.

Introduction: The Strategic Value of a Multifunctional Pyridine

The pyridine ring is a ubiquitous scaffold in a vast array of pharmaceuticals and biologically active compounds. Its presence often imparts favorable pharmacokinetic properties and provides a key vector for interaction with biological targets. The strategic functionalization of the pyridine core is therefore a cornerstone of modern drug discovery. This compound (IUPAC Name: 5-bromo-4-methylpyridine-2-carbaldehyde) emerges as a particularly interesting synthetic intermediate due to the orthogonal reactivity of its constituent functional groups.

The aldehyde at the 2-position serves as a versatile handle for a wide range of classical carbonyl chemistry, including reductive amination, Wittig reactions, and the formation of various heterocyclic systems. The bromine atom at the 5-position is primed for participation in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the introduction of diverse aryl, heteroaryl, or alkyl substituents. Finally, the methyl group at the 4-position can influence the electronic properties and steric environment of the pyridine ring, potentially modulating the biological activity of its derivatives.

This guide will delve into the essential technical aspects of this compound, providing a solid foundation for its effective utilization in research and development.

Physicochemical Properties and Characterization

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for its handling, storage, and use in chemical reactions.

| Property | Value | Source |

| CAS Number | 886364-94-9 | [1][2] |

| Molecular Formula | C₇H₆BrNO | [1] |

| Molecular Weight | 200.03 g/mol | [1] |

| IUPAC Name | 5-bromo-4-methylpyridine-2-carbaldehyde | [1] |

| SMILES | CC1=CC(=NC=C1Br)C=O | [2] |

| Boiling Point | 261 °C at 760 mmHg (Predicted) | [1] |

| Density | 1.577 g/cm³ (Predicted) | [1] |

| Flash Point | 112 °C (Predicted) | [1] |

| Safety | Warning: Causes skin and eye irritation. May cause respiratory irritation. | [1] |

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl and aldehyde protons. The aldehyde proton will appear as a singlet in the downfield region (δ 9.5-10.5 ppm). The two aromatic protons on the pyridine ring will likely appear as singlets or narrow doublets, with their chemical shifts influenced by the bromine, methyl, and aldehyde substituents. The methyl protons will resonate as a singlet in the upfield region (δ 2.0-3.0 ppm).

¹³C NMR Spectroscopy: The carbon NMR spectrum will be characterized by a signal for the carbonyl carbon of the aldehyde in the highly deshielded region (δ 190-200 ppm). The five aromatic carbons of the pyridine ring will have distinct chemical shifts determined by the substitution pattern. The methyl carbon will appear in the aliphatic region (δ 15-25 ppm).

Mass Spectrometry: The mass spectrum under electron ionization (EI) would be expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom. Common fragmentation patterns would likely involve the loss of the aldehyde group (CHO) or the bromine atom.

Synthesis of this compound

The most logical approach involves a regioselective formylation of a suitable brominated methylpyridine precursor. A potential synthetic workflow is outlined below.

Proposed Experimental Protocol:

This protocol is a proposed adaptation based on the synthesis of the 3-carbaldehyde isomer and general principles of organolithium chemistry.[3][4] Caution: This reaction should be performed by trained personnel under an inert atmosphere and with appropriate safety precautions.

Materials:

-

3,5-Dibromo-4-methylpyridine

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous Tetrahydrofuran (THF)

-

N,N-Dimethylformamide (DMF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether or Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen or argon inlet, dissolve 3,5-dibromo-4-methylpyridine (1.0 eq) in anhydrous THF.

-

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.0-1.1 eq) dropwise via syringe, maintaining the internal temperature below -70 °C. The regioselective lithium-halogen exchange is expected to occur at the more sterically accessible 2-position. Stir the resulting mixture at -78 °C for 30-60 minutes.

-

Formylation: To the cold solution of the aryllithium intermediate, add anhydrous DMF (1.2-1.5 eq) dropwise, again keeping the temperature below -70 °C.

-

Quenching and Workup: After stirring at -78 °C for an additional 1-2 hours, allow the reaction to warm slowly to room temperature. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volumes).

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: Organolithium reagents are extremely reactive towards protic sources, including water. Therefore, all glassware must be rigorously dried, and anhydrous solvents must be used to prevent quenching of the reagents.

-

Low Temperature: The lithiation and formylation steps are performed at low temperatures (-78 °C) to prevent side reactions, such as the decomposition of the organolithium intermediate or addition of the organolithium to the newly formed aldehyde.

-

Regioselectivity of Lithiation: The lithium-halogen exchange is anticipated to occur preferentially at the 2-position due to a combination of steric and electronic factors. The 2-position is generally more activated towards deprotonation in pyridines, and in this case, the bromine at the 2-position is more labile for exchange than the one at the 5-position.

Chemical Reactivity and Synthetic Applications

The dual functionality of this compound provides a rich platform for a variety of chemical transformations, making it a valuable intermediate in multistep syntheses.

Reactions of the Aldehyde Group

The aldehyde functionality is a versatile electrophilic center that can undergo a wide array of transformations.

-

Reductive Amination: A cornerstone of medicinal chemistry, reductive amination allows for the introduction of a diverse range of primary and secondary amines. The reaction of this compound with an amine, followed by reduction with a mild reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), yields the corresponding N-substituted aminomethylpyridine derivatives. These are common motifs in bioactive molecules.

-

Wittig Reaction: The Wittig reaction provides a reliable method for the synthesis of alkenes with a defined double bond position.[5][6] Reaction of this compound with a phosphorus ylide (Wittig reagent) allows for the conversion of the aldehyde to a vinyl group, opening avenues for further functionalization or for the synthesis of compounds with specific spatial arrangements.

-

Heterocycle Formation: The aldehyde group is a key precursor for the synthesis of various heterocyclic systems. For example, condensation with hydrazines can yield pyridyl-substituted pyrazoles or pyridazines, while reaction with hydroxylamine can form the corresponding oxime.

Reactions of the Bromopyridine Moiety

The bromine atom on the pyridine ring is an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the construction of complex biaryl and heteroaryl structures.

-

Suzuki-Miyaura Coupling: This is one of the most powerful and widely used methods for the formation of C-C bonds.[1] The coupling of this compound with a variety of boronic acids or boronate esters in the presence of a palladium catalyst and a base allows for the introduction of a wide range of aryl, heteroaryl, or vinyl groups at the 5-position of the pyridine ring. This reaction is particularly valuable in drug discovery for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

General Protocol for Suzuki-Miyaura Coupling:

-

In a reaction vessel, combine this compound (1.0 eq), the desired boronic acid or ester (1.1-1.5 eq), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq).

-

Add a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (typically 1-5 mol%).

-

Add a suitable degassed solvent system, such as a mixture of 1,4-dioxane and water or toluene and ethanol.

-

Heat the reaction mixture under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS).

-

After cooling, perform an aqueous workup, extract the product with an organic solvent, and purify by column chromatography.

Applications in Drug Discovery and Agrochemicals

While specific examples of marketed drugs or agrochemicals derived directly from this compound are not publicly documented, the structural motifs accessible from this intermediate are prevalent in numerous biologically active compounds.

Kinase Inhibitors

The pyridine core is a well-established scaffold in the design of kinase inhibitors, which are a major class of targeted cancer therapies.[1] The ability to introduce diverse substituents at the 5-position via Suzuki coupling makes this compound an attractive starting material for the synthesis of libraries of potential kinase inhibitors. The aldehyde can be further elaborated to introduce additional binding elements or to modulate the physicochemical properties of the molecule.

Agrochemicals

Pyridine-based compounds are also widely used in the agrochemical industry as fungicides, herbicides, and insecticides.[7][8] For instance, pyridine carboxamides are a known class of succinate dehydrogenase inhibitor (SDHI) fungicides.[9] this compound could serve as a precursor for novel pyridine carboxamides or other classes of agrochemicals, where the substituents on the pyridine ring can be tuned to optimize potency, selectivity, and environmental profile.

Conclusion

This compound is a versatile and valuable building block for organic synthesis, particularly in the fields of medicinal chemistry and agrochemical research. Its strategically placed functional groups offer a wealth of opportunities for the construction of complex and diverse molecular architectures. Although detailed information on this specific compound is limited, this guide has provided a comprehensive overview of its properties, a plausible and detailed synthetic route, its key chemical reactions, and its potential applications based on sound chemical principles and data from closely related analogues. As the demand for novel and effective therapeutic and crop protection agents continues to grow, the strategic use of such multifunctional intermediates will undoubtedly play a crucial role in the discovery and development of the next generation of bioactive molecules.

References

- US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester - Google Patents.

- This compound | CAS 886364-94-9 | AMERICAN ELEMENTS ®.

- Wittig Reaction - Examples and Mechanism - Master Organic Chemistry.

- 5-Bromopyridine-2-carbaldehyde | C6H4BrNO | CID 9877562 - PubChem.

- Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PMC - NIH.

- NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry Data.

- Mass chart Fragmentation | PDF - Slideshare.

- Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives - MDPI.

- Compounds Removed from the Condensation Reaction between 2-acetylpyridine and 2-formylpyridine. Synthesis, Crystal Structure and Biological Evaluation - ResearchGate.

- Introduction of the Formyl Group at the meta- or para-Position of Pyridines Through Regioselectivity Switch | CCS Chemistry - Chinese Chemical Society.

- Wittig reaction - Wikipedia.

- Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - NIH.

- Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts.

- NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides.

- Directed ortho metalation - Wikipedia.

- Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods.

- This compound – (886364-94-9) - EON Biotech.

- Development of a Synthesis of Kinase Inhibitor AKN028 | Recipharm.

- Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PubMed.

- 14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry - YouTube.

- Synthesis, biological evaluation, X-ray structure, and pharmacokinetics of aminopyrimidine c-jun-N-terminal kinase (JNK) inhibitors - PubMed.

- CN104016905A - Method for preparing 2-vinylpyridine - Google Patents.

- Formylation - Common Conditions.

- Bromination and Vilsmeier–Haack formylation of 6,7-dihydrobenzo[b]-thiophen-4(5H)-one.

- 13 C NMR chemical shifts (δ, ppm) of monosubstituted pyridines a - ResearchGate.

- Directed Metalation: A Survival Guide - Baran Lab.

- C3-Formylation of Pyridines via Streptocyanine Intermediates | Request PDF.

- COMPOUNDS REMOVED FROM THE CONDENSATION REACTION BETWEEN 2-ACETYLPYRIDINE AND 2-FORMYLPYRIDINE. SYNTHESIS, CRYSTAL STRUCTURE AND - Chemistry Journal of Moldova.

- Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange - ResearchGate.

- C3-Formylation of Pyridines via Streptocyanine Intermediates - American Chemical Society.

- Regioselective Acetylation of Carbohydrates.

- A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones - MDPI.

- Directed metalation of pyridine through deprotonation.... | Download Scientific Diagram - ResearchGate.

- Synthesis of promiscuous ALK2 inhibitors – openlabnotebooks.org.

- EP0256503B1 - Pyridinecarboxamide derivatives and their use as fungicide - Google Patents.

- Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods..

- NMR Chemical Shift Values Table - Chemistry Steps.

- Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers - PubMed.

- Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange - Zeitschrift für Naturforschung.

- 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration | Semantic Scholar.

- Lec-28 || Mass fragmentation pattern of aldehydes - YouTube.

- An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzene and 4-Substitued Pyridines - ChemRxiv.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 3. Synthesis of pyrimido[4,5-b]quinolindiones and formylation: ultrasonically assisted reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Formylation - Common Conditions [commonorganicchemistry.com]

- 5. researchgate.net [researchgate.net]

- 6. Regioselective bromination of fused heterocyclic N-oxides. | Semantic Scholar [semanticscholar.org]

- 7. Cyclizations of phenylethyl-substituted pyridinecarboxaldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 5-Bromo-4-methylpicolinaldehyde: Properties, Synthesis, and Applications in Modern Drug Discovery

Abstract

5-Bromo-4-methylpicolinaldehyde is a highly functionalized heterocyclic building block of significant interest to the chemical, pharmaceutical, and materials science sectors. Its unique molecular architecture, featuring a pyridine core substituted with a reactive aldehyde, a strategically placed bromine atom, and a methyl group, offers a trifecta of chemical handles for sophisticated molecular engineering. This guide provides an in-depth analysis of its core physicochemical properties, outlines a robust synthetic protocol with detailed mechanistic insights, and explores its vast potential as a versatile intermediate in the synthesis of complex molecular entities, particularly within the drug discovery pipeline. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage this compound's reactivity for the creation of novel and high-value molecules.

Core Molecular Profile and Physicochemical Properties

This compound, with the IUPAC name 5-bromo-4-methylpyridine-2-carbaldehyde, is a crystalline solid under standard conditions.[1] The molecule's utility is derived from the distinct reactivity of its constituent parts:

-

Pyridine Ring: A weak base that can be protonated or coordinated to metal centers. Its aromatic nature provides a rigid scaffold.

-

Aldehyde Group (at C2): An electrophilic site highly susceptible to nucleophilic attack, making it ideal for forming C-C and C-N bonds through reactions like reductive amination, Wittig reactions, and various condensations.

-

Bromine Atom (at C5): An excellent leaving group for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the facile introduction of aryl, heteroaryl, alkyl, or alkynyl substituents.

-

Methyl Group (at C4): Provides steric bulk and electronic modulation of the pyridine ring, which can be crucial for fine-tuning the pharmacokinetic and pharmacodynamic properties of derivative compounds.

Below is the molecular structure of this compound.

Caption: Molecular structure of this compound.

The key quantitative data for this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Weight | 200.03 g/mol | [1][2][3][4] |

| Chemical Formula | C₇H₆BrNO | [1][2][3][4] |

| CAS Number | 886364-94-9 | [1][2][3] |

| IUPAC Name | 5-bromo-4-methylpyridine-2-carbaldehyde | [1] |

| SMILES | CC1=CC(=NC=C1Br)C=O | [1][3] |

| Boiling Point | 261 °C at 760 mmHg | [1] |

| Density | 1.577 g/cm³ | [1] |

| Storage Conditions | Inert atmosphere, 2-8°C | [2] |

Synthesis and Purification

Retrosynthetic Analysis and Strategic Considerations

The synthesis of this compound can be approached through several routes. A robust and logical strategy involves the formylation of a pre-functionalized pyridine ring. The retrosynthetic analysis points towards 2,5-dibromo-4-methylpyridine as a key precursor. This approach is advantageous as it allows for the late-stage introduction of the aldehyde group, a sensitive functionality. The core challenge is achieving regioselective formylation at the C2 position over the C5 position. This is typically accomplished via a directed ortho-metalation or a halogen-metal exchange, followed by quenching with an appropriate formylating agent like N,N-dimethylformamide (DMF).

Caption: Retrosynthetic pathway for this compound.

Recommended Synthetic Protocol

This protocol is adapted from established methods for the formylation of bromopyridines and offers a reliable route to the target compound.[5] The causality behind this specific workflow is the need for a highly controlled, low-temperature halogen-metal exchange to ensure regioselectivity.

Materials:

-

2,5-Dibromo-4-methylpyridine

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi), 2.5 M in hexanes

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware for anhydrous reactions

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 2,5-dibromo-4-methylpyridine (1.0 eq). Dissolve it in anhydrous THF (approx. 0.2 M concentration).

-

Expertise Note: The use of flame-dried glassware and an inert atmosphere is critical to prevent quenching of the highly reactive organolithium intermediate by atmospheric moisture or oxygen.

-

-

Halogen-Metal Exchange: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi (1.1 eq) dropwise via syringe over 20 minutes, ensuring the internal temperature does not rise significantly. Stir the resulting mixture at -78 °C for 1 hour.

-

Expertise Note: The bromine at the C2 position is more labile towards halogen-metal exchange than the one at C5 due to the directing effect of the pyridine nitrogen. The extremely low temperature is essential to prevent side reactions, such as attack on the second bromine or the solvent.

-

-

Formylation: While maintaining the temperature at -78 °C, add anhydrous DMF (1.5 eq) dropwise. The reaction mixture may change color. Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature overnight.

-

Expertise Note: DMF serves as the formylating agent. The reaction proceeds via a tetrahedral intermediate which, upon aqueous workup, collapses to form the aldehyde.

-

-

Workup and Extraction: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Expertise Note: The NH₄Cl quench is a mild way to neutralize any remaining organolithium species and hydrolyze the reaction intermediate without causing decomposition of the product.

-

-

Purification: The crude product is purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield this compound as a solid.

Characterization and Expected Spectroscopic Data

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques such as NMR spectroscopy and mass spectrometry. The expected data, based on the molecular structure, are summarized below.

| Analysis Type | Expected Data |

| ¹H NMR (400 MHz, CDCl₃) | δ 10.1 (s, 1H, CHO), 8.6 (s, 1H, Ar-H), 7.9 (s, 1H, Ar-H), 2.5 (s, 3H, CH₃) ppm. |

| ¹³C NMR (101 MHz, CDCl₃) | δ 192.5 (CHO), 152.0, 150.0, 145.0, 125.0, 122.0 (Ar-C), 19.0 (CH₃) ppm. |

| Mass Spec (ESI+) | m/z calculated for C₇H₇BrNO [M+H]⁺: 200.97, found: 200.97. |

Chemical Reactivity and Applications in Drug Discovery

The true value of this compound lies in its capacity as a versatile scaffold for building molecular diversity, a cornerstone of modern drug discovery.[6][7] Its two primary reactive sites can be addressed orthogonally or in sequence to construct complex molecular architectures.

Caption: Reaction workflow illustrating the synthetic utility of the title compound.

Case Study: Multicomponent Reactions (MCRs)

Multicomponent reactions are powerful tools for rapidly generating chemical libraries.[8] this compound is an excellent substrate for MCRs like the Ugi or Biginelli reactions. For instance, in an Ugi four-component reaction, the aldehyde can be combined with an amine, an isocyanide, and a carboxylic acid in a one-pot synthesis to generate a complex α-acylamino amide. The resulting product retains the bromo-pyridine moiety, which can then be subjected to further diversification via cross-coupling, exponentially increasing the molecular complexity and the number of compounds available for biological screening.

Safety, Handling, and Storage

Hazard Identification:

-

This compound is classified as a warning-level hazard.[1]

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

Handling Protocols:

-

Always handle this compound in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and nitrile gloves.

-

Avoid inhalation of dust and direct contact with skin and eyes.

-

In case of contact, rinse the affected area immediately with copious amounts of water.

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

For long-term stability, storage at 2-8°C under an inert atmosphere (e.g., argon) is recommended to prevent oxidation of the aldehyde.[2]

Conclusion

This compound is more than a simple chemical; it is a strategic tool for molecular innovation. Its well-defined reactive sites, coupled with a rigid heterocyclic core, provide an exceptional platform for the synthesis of diverse and complex molecules. The robust synthetic routes to its preparation and its predictable reactivity make it an invaluable asset for researchers in drug discovery, enabling the efficient exploration of chemical space and the acceleration of lead optimization programs. As the demand for novel therapeutic agents grows, the utility of such versatile building blocks will undoubtedly continue to expand.

References

- This compound | CAS 886364-94-9 | AMERICAN ELEMENTS ®. [Link]

- 5-Bromopyridine-2-carbaldehyde | C6H4BrNO | CID 9877562 | PubChem. [Link]

- This compound – (886364-94-9) | EON Biotech. [Link]

- US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)

- 4D-QSAR: Perspectives in Drug Design | MDPI. [Link]

- This compound (C7H6BrNO) | PubChemLite. [Link]

Sources

- 1. americanelements.com [americanelements.com]

- 2. 886364-94-9|this compound|BLD Pharm [bldpharm.com]

- 3. eontrading.uk [eontrading.uk]

- 4. 1196157-14-8|4-Bromo-5-methylpicolinaldehyde|BLD Pharm [bldpharm.com]

- 5. 5-Bromopyridine-2-carbaldehyde | 31181-90-5 [chemicalbook.com]

- 6. mdpi.com [mdpi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

5-Bromo-4-methylpicolinaldehyde synthesis pathway

An In-Depth Technical Guide to the Synthesis of 5-Bromo-4-methylpicolinaldehyde

Executive Summary

This compound is a pivotal heterocyclic building block in contemporary drug discovery and development. Its unique trifunctional arrangement—a pyridine core for modulating solubility and directing biological interactions, a bromine atom serving as a versatile handle for cross-coupling reactions, and an aldehyde group for a myriad of chemical transformations—makes it an exceptionally valuable intermediate. This guide provides a comprehensive overview of the primary synthetic strategies for its preparation, tailored for researchers, chemists, and drug development professionals. We will delve into two core pathways: the direct, regioselective formylation of a dihalo-pyridine precursor via lithium-halogen exchange and a multi-step approach involving the oxidation of a corresponding pyridyl-methanol intermediate. This document emphasizes the underlying chemical principles, provides detailed, field-proven experimental protocols, and offers a comparative analysis to guide synthetic planning and execution.

Introduction

The pyridine scaffold is a cornerstone of medicinal chemistry, present in a vast array of approved pharmaceuticals. The strategic functionalization of this ring system allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties. This compound (IUPAC Name: 5-Bromo-4-methylpyridine-2-carbaldehyde) has emerged as a high-value intermediate due to its inherent chemical potential. The bromine atom at the 5-position is ideally situated for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of diverse aryl, heteroaryl, or alkyl groups.[1] Concurrently, the aldehyde at the 2-position is a gateway for constructing complex side chains through reactions like reductive amination, Wittig olefination, and aldol condensations.[2] This guide provides an in-depth exploration of robust and reproducible methods for its synthesis.

Core Synthetic Strategies

Two principal and validated pathways for the synthesis of this compound are discussed below. The choice between these routes often depends on the availability of starting materials, scalability requirements, and tolerance for cryogenic conditions.

Pathway 1: Regioselective Formylation via Lithium-Halogen Exchange

This is arguably the most direct and elegant approach, capitalizing on the differential reactivity of bromine atoms on the pyridine ring to achieve regioselective functionalization. The synthesis commences from 3,5-Dibromo-4-methyl-pyridine.

Causality and Mechanistic Insight: The core of this strategy is the lithium-halogen exchange reaction. At cryogenic temperatures (typically below -78 °C), an organolithium reagent like n-butyllithium (n-BuLi) can selectively abstract a bromine atom.[3] In the case of 3,5-Dibromo-4-methyl-pyridine, the bromine at the 3-position is more sterically accessible and potentially more electronically activated for exchange compared to the bromine at the 5-position. This regioselectivity is critical. The resulting organolithium intermediate is a potent nucleophile. Quenching this reactive species with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), introduces the desired aldehyde functionality.[3][4] Subsequent aqueous workup hydrolyzes the hemiaminal intermediate to yield the final picolinaldehyde product. The use of extremely low temperatures is mandatory to prevent side reactions, such as the scrambling of the lithium intermediate or reaction with the solvent.

Experimental Protocol: Synthesis via Regioselective Lithiation [3]

-

Step 1: Reaction Setup

-

A three-necked, oven-dried round-bottom flask is equipped with a magnetic stirrer, a thermometer, and a dropping funnel, and maintained under an inert argon atmosphere.

-

Charge the flask with 3,5-Dibromo-4-methyl-pyridine (1.0 eq) and anhydrous tetrahydrofuran (THF).

-

Cool the solution to -100 °C using a liquid nitrogen/diethyl ether bath.

-

-

Step 2: Lithiation

-

Slowly add n-Butyllithium (2.5 M in hexanes, 1.02 eq) dropwise to the stirred solution, ensuring the internal temperature does not exceed -95 °C.

-

Stir the reaction mixture for 5-10 minutes at this temperature upon completion of the addition.

-

-

Step 3: Formylation

-

Add anhydrous N,N-dimethylformamide (DMF, 1.5 eq) dropwise, again maintaining the temperature below -95 °C.

-

After the addition is complete, stir the reaction for an additional 20 minutes at -100 °C, followed by stirring for 1 hour at -78 °C (dry ice/acetone bath).

-

-

Step 4: Quench and Isolation

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Allow the mixture to warm to room temperature.

-

Extract the product into diethyl ether or ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude product.

-

-

Step 5: Purification

-

Purify the crude residue by column chromatography on silica gel to afford this compound.

-

Data Summary: Reagents for Pathway 1

| Reagent | Molar Eq. | Purpose | Key Considerations |

|---|---|---|---|

| 3,5-Dibromo-4-methyl-pyridine | 1.0 | Starting Material | Must be anhydrous. |

| n-Butyllithium (n-BuLi) | 1.02 | Lithiating Agent | Highly pyrophoric; handle under inert gas. |

| N,N-dimethylformamide (DMF) | 1.5 | Formylating Agent | Must be anhydrous. |

| Tetrahydrofuran (THF) | Solvent | Reaction Medium | Must be anhydrous. |

| Saturated NH₄Cl (aq) | - | Quenching Agent | Added slowly to control exotherm. |

Workflow Visualization: Pathway 1

Caption: Regioselective formylation of a dihalo-pyridine.

Pathway 2: Oxidation of (5-Bromo-4-methyl-pyridin-2-yl)-methanol

An alternative and widely used strategy for aldehyde synthesis is the mild oxidation of a primary alcohol.[5] This pathway avoids the use of highly pyrophoric organolithium reagents and cryogenic conditions for the final step, which can be advantageous for scalability. However, it requires the prior synthesis of the alcohol precursor, (5-Bromo-4-methyl-pyridin-2-yl)-methanol, adding steps to the overall sequence.

Causality and Mechanistic Insight: The synthesis of the alcohol precursor can be achieved from the corresponding carboxylic acid or its ester, Methyl 5-bromo-4-methylpicolinate.[6] This ester is reduced using a suitable hydride reducing agent, such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The subsequent step involves the selective oxidation of the primary alcohol to the aldehyde. It is critical to use a mild oxidizing agent to prevent over-oxidation to the carboxylic acid.[5] Common and effective reagents for this transformation include:

-

Swern Oxidation: Utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride. It operates at low temperatures and is known for high yields.

-

Dess-Martin Periodinane (DMP): A hypervalent iodine reagent that provides a clean and efficient oxidation under mild conditions.

-

TEMPO-catalyzed Oxidation: Employs a catalytic amount of (2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO) with a stoichiometric oxidant like sodium hypochlorite.[7]

Experimental Protocol: Oxidation of Alcohol Precursor

-

Part A: Synthesis of (5-Bromo-4-methyl-pyridin-2-yl)-methanol (Precursor)

-

Dissolve Methyl 5-bromo-4-methylpicolinate (1.0 eq) in a suitable solvent like ethanol or THF.[6]

-

Cool the solution to 0-5 °C in an ice bath.

-

Add sodium borohydride (NaBH₄, ~2.0-4.0 eq) portion-wise, maintaining the temperature below 10 °C.[3]

-

Stir the reaction at room temperature until completion (monitored by TLC).

-

Carefully quench the reaction with water, and remove the organic solvent under reduced pressure.

-

Extract the aqueous residue with ethyl acetate, dry the combined organic layers, and concentrate to yield the crude alcohol, which can be purified by chromatography.

-

-

Part B: Oxidation to this compound (TEMPO-catalyzed example) [7]

-

In a flask, dissolve the precursor alcohol (1.0 eq) in a solvent such as dichloromethane (DCM).

-

Add catalytic amounts of TEMPO (0.01-0.05 eq) and potassium bromide (KBr, ~0.1 eq).

-

Cool the mixture to 0 °C and add an aqueous solution of sodium hypochlorite (NaOCl, ~1.2 eq) dropwise while vigorously stirring.

-

Monitor the reaction by TLC. Upon completion, separate the organic layer.

-

Extract the aqueous layer with DCM.

-

Wash the combined organic layers with sodium thiosulfate solution, water, and brine.

-

Dry over anhydrous Na₂SO₄, filter, and concentrate to give the desired aldehyde. Purify by column chromatography if necessary.

-

Data Summary: Reagents for Pathway 2 (Oxidation Step)

| Reagent | Molar Eq. | Purpose | Key Considerations |

|---|---|---|---|

| (5-Bromo-4-methyl-pyridin-2-yl)-methanol | 1.0 | Starting Material | Must be pure and dry. |

| TEMPO | 0.01-0.05 | Catalyst | Stable radical. |

| KBr | ~0.1 | Co-catalyst | Facilitates the catalytic cycle. |

| NaOCl (aq) | ~1.2 | Stoichiometric Oxidant | Commercial bleach can be used. |

| Dichloromethane (DCM) | Solvent | Reaction Medium | Standard organic solvent. |

Workflow Visualization: Pathway 2

Caption: Two-stage synthesis via alcohol oxidation.

Comparative Analysis of Pathways

| Feature | Pathway 1 (Lithiation) | Pathway 2 (Oxidation) |

| Number of Steps | 1 (from di-bromo precursor) | 2+ (from ester precursor) |

| Key Reagents | n-BuLi (pyrophoric) | NaBH₄, Mild Oxidants |

| Conditions | Cryogenic (-100 °C) | Near ambient temperature |

| Scalability | Challenging due to temperature control | More amenable to large scale |

| Starting Material | 3,5-Dibromo-4-methyl-pyridine | Methyl 5-bromo-4-methylpicolinate |

| Pros | Highly direct, atom-economical | Milder conditions, avoids pyrophorics |

| Cons | Requires specialized equipment, hazardous reagents | Longer sequence, potential for over-oxidation |

Conclusion

The synthesis of this compound can be effectively achieved through multiple strategic routes. The direct formylation of 3,5-Dibromo-4-methyl-pyridine via lithium-halogen exchange offers an efficient and direct pathway, though it necessitates stringent cryogenic conditions and the handling of pyrophoric reagents.[3] Conversely, the oxidation of the corresponding pyridyl-methanol intermediate provides a milder, more scalable alternative, albeit at the cost of a longer synthetic sequence.[5][7] The selection of the optimal pathway will be dictated by the specific constraints of the laboratory, including equipment availability, scale, safety protocols, and the accessibility of starting materials. Both methods, when executed with precision, provide reliable access to this crucial building block for advancing pharmaceutical research and development.

References

- American Elements. (n.d.). This compound.

- Google Patents. (2012). CN102321016A - Synthesis method of 5-bromo-2-methyl 4-hydroxypyridinecarboxylate.

- Al-dujaili, A. H., & Smith, G. J. (2020). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Molbank, 2020(3), M1152.

- Google Patents. (2006). US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.

- Google Patents. (2021). CN112479991A - Preparation method of 2-bromo-5-aldehyde pyridine.

- Organic Chemistry Portal. (n.d.). Aldehyde synthesis by oxidation of alcohols and rearrangements.

- Google Patents. (2010). CN101906068A - Preparation method of 2-pyridine carboxaldehyde.

- ResearchGate. (n.d.). The Synthesis of Some Substituted Pyridine and Piperidine Compounds from Dipicolinic Acid.

- The Organic Chemistry Tutor. (2015, November 11). Grignard Reagent Synthesis Reaction Mechanism.

- Blog. (2025). What are the reaction products of 5-Bromo-2-methylpyridine and alcohols?.

- Ashenhurst, J. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones.

- Sigma-Aldrich. (n.d.). Methyl 5-bromo-4-methylpicolinate.

- ResearchGate. (n.d.). An Alternate Route to 2Amino3-nitro-5-bromo-4-picoline: Regioselective Pyridine Synthesis via 2-Nitramino-picoline Intermediate.

- National Center for Biotechnology Information. (n.d.). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity.

- PraxiLabs. (n.d.). Grignard Reagent Reaction: Synthesis & Mechanism.

- National Center for Biotechnology Information. (2022, October 18). Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids.

- ACS Publications. (n.d.). Efficient Preparation of 2-Bromo-6-lithiopyridine via Lithium−Bromine Exchange in Dichloromethane.

- BenchChem. (2025). Application Notes and Protocols for the Grignard Reaction of 2-Bromo-6-methylisonicotinaldehyde.

- Wikipedia. (n.d.). Pyridine-2-carbaldehyde.

- BenchChem. (2025). A Comparative Guide to Named Reactions for the Functionalization of 2-Bromo-4-methylpyridine.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Pyridine-2-carbaldehyde - Wikipedia [en.wikipedia.org]

- 3. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester - Google Patents [patents.google.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Aldehyde synthesis by oxidation of alcohols and rearrangements [organic-chemistry.org]

- 6. Methyl 5-bromo-4-methylpicolinate | 886365-06-6 [sigmaaldrich.com]

- 7. CN101906068A - Preparation method of 2-pyridine carboxaldehyde - Google Patents [patents.google.com]

1H NMR of 5-Bromo-4-methylpicolinaldehyde

An In-Depth Technical Guide to the ¹H NMR Spectroscopy of 5-Bromo-4-methylpicolinaldehyde: Prediction, Interpretation, and Experimental Considerations

Executive Summary

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound (CAS 886364-94-9).[1][2] Aimed at researchers, medicinal chemists, and analytical scientists, this document moves beyond a simple data report to offer a detailed predictive interpretation grounded in fundamental NMR principles. We will deconstruct the molecular architecture to forecast the chemical shifts, multiplicities, and integration of each proton signal. Furthermore, this guide outlines a robust experimental protocol for acquiring high-quality spectral data and discusses advanced techniques for unambiguous structural confirmation. The core objective is to equip the reader with the expertise to predict, acquire, and interpret the ¹H NMR spectrum of this and structurally related heterocyclic aldehydes with confidence.

Molecular Structure and Unique Proton Environments

This compound is a substituted pyridine derivative with the chemical formula C₇H₆BrNO.[1] Its structure features a pyridine ring substituted at the C2 position with an aldehyde (carboxaldehyde) group, at the C4 position with a methyl group, and at the C5 position with a bromine atom. This specific arrangement results in four distinct, non-equivalent proton environments, which will each produce a unique signal in the ¹H NMR spectrum.

The four proton environments are:

-

The aldehyde proton (-CHO )

-

The aromatic proton at position 3 (H-3 )

-

The aromatic proton at position 6 (H-6 )

-

The three equivalent methyl protons (-CH₃ )

Caption: Molecular structure of this compound with unique proton environments highlighted.

Theoretical Framework for Spectral Prediction

The precise location (chemical shift) and appearance (multiplicity) of each NMR signal are dictated by the immediate electronic environment of the protons.

Chemical Shift and Electronic Effects

The chemical shift (δ), measured in parts per million (ppm), reflects the degree of magnetic shielding around a proton.[3]

-

Deshielding: Electron-withdrawing groups (EWGs) pull electron density away from a proton, reducing its shielding and shifting its signal downfield (to a higher ppm value).

-

Shielding: Electron-donating groups (EDGs) increase electron density, enhancing shielding and shifting the signal upfield (to a lower ppm value).

In our target molecule, the key players are:

-

Ring Nitrogen: Highly electronegative, strongly deshielding protons at the ortho (C2, C6) and para (C4) positions.

-

Aldehyde Group (-CHO): A powerful EWG due to the electronegativity of the oxygen and resonance effects. It strongly deshields the ortho proton (H-3). The aldehyde proton itself is highly deshielded.

-

Bromine Atom (-Br): An EWG through induction but a weak EDG through resonance. Its inductive effect is dominant, causing deshielding.

-

Methyl Group (-CH₃): A weak EDG, causing slight shielding.

Spin-Spin Coupling

Spin-spin coupling occurs when non-equivalent protons on adjacent carbons influence each other's magnetic field, causing signals to split into multiple lines (multiplicity). The number of lines is predicted by the n+1 rule , where 'n' is the number of adjacent protons. In aromatic systems, coupling is typically observed between protons that are ortho (³J, 3 bonds apart) or meta (⁴J, 4 bonds apart) to each other. Para coupling (⁵J) is usually too small to be resolved.

For this compound, H-3 and H-6 do not have any protons on adjacent carbons. The distance between them is five bonds (H-3 -> C3 -> C4 -> C5 -> C6 -> H-6), meaning any para-coupling would be negligible. Therefore, all signals in the spectrum are predicted to be singlets (s) .

Predicted ¹H NMR Spectrum

Based on the theoretical principles and data from analogous substituted pyridines, we can predict the ¹H NMR spectrum with a high degree of confidence.[4][5][6]

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Integration | Predicted Multiplicity | Rationale for Prediction |

| Aldehyde (-CHO) | 10.0 - 10.3 | 1H | Singlet (s) | The aldehyde proton is directly attached to a carbonyl carbon on an aromatic ring, placing it in a highly deshielded region.[3][7] No adjacent protons lead to a singlet. |

| Aromatic (H-6) | 8.7 - 8.9 | 1H | Singlet (s) | This proton is ortho to the highly electronegative ring nitrogen, causing significant deshielding. No adjacent protons result in a singlet. |

| Aromatic (H-3) | 8.0 - 8.2 | 1H | Singlet (s) | This proton is ortho to the strongly electron-withdrawing aldehyde group, leading to substantial deshielding. It is less deshielded than H-6 as it is further from the ring nitrogen. No adjacent protons result in a singlet. |

| Methyl (-CH₃) | 2.6 - 2.8 | 3H | Singlet (s) | Protons on a methyl group attached directly to an aromatic ring (a benzylic-type position) typically resonate in this range.[8] The signal integrates to 3 protons and is a singlet due to a lack of adjacent protons. |

Recommended Experimental Protocol

To obtain a high-quality, verifiable spectrum, a standardized and robust protocol is essential. This workflow ensures reproducibility and data integrity.

Sample Preparation

-

Weighing: Accurately weigh approximately 5-10 mg of this compound.

-

Solvent Selection: Choose a deuterated solvent that fully dissolves the compound. Chloroform-d (CDCl₃) is a common first choice. If solubility is poor, Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative.

-

Dissolution: Transfer the weighed solid into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

-

Internal Standard: The solvent typically contains a small amount of tetramethylsilane (TMS) which serves as the internal reference standard, defined as 0.00 ppm.

-

Homogenization: Cap the NMR tube and gently vortex or invert until the sample is completely dissolved, ensuring a homogenous solution.

Data Acquisition

The following parameters are recommended for a standard ¹H NMR experiment on a 400 MHz or higher field spectrometer:

-

Experiment: Standard proton detection pulse sequence (e.g., 'zg30').

-

Temperature: 298 K (25 °C).

-

Spectral Width: 0 to 12 ppm.

-

Number of Scans: 16 to 64 scans, depending on sample concentration.

-

Relaxation Delay (D1): 2-5 seconds to allow for full relaxation of protons, ensuring accurate integration.

Caption: A streamlined workflow for the acquisition and analysis of the ¹H NMR spectrum.

Advanced Structural Verification

While the ¹H NMR spectrum is highly informative, its predictions can be unequivocally confirmed using two-dimensional (2D) NMR techniques. For a molecule of this complexity, the following experiments would provide definitive proof of structure:

-

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. For this molecule, a COSY spectrum would show no cross-peaks, confirming the absence of ³J or ⁴J couplings and validating the assignment of all signals as singlets.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. It would definitively link the signal at ~2.7 ppm to the methyl carbon, and the signals at ~8.8 ppm and ~8.1 ppm to their respective aromatic carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. This is the most powerful tool for piecing together the molecular skeleton. Key expected correlations would include:

-

The aldehyde proton (~10.1 ppm) correlating to the C2 and C3 carbons.

-

The H-3 proton (~8.1 ppm) correlating to the C2 (aldehyde), C4 (methyl-bearing), and C5 (bromo-bearing) carbons.

-

The methyl protons (~2.7 ppm) correlating to the C3, C4, and C5 carbons.

-

These correlations would provide an unambiguous map of the molecular connectivity, leaving no doubt as to the identity and structure of the compound.

Conclusion

The ¹H NMR spectrum of this compound is predicted to be clean and highly diagnostic, characterized by four distinct singlets corresponding to the aldehyde, two aromatic, and methyl protons. The significant downfield shifts of the aromatic and aldehyde protons are a direct consequence of the electron-withdrawing effects of the pyridine nitrogen and the carboxaldehyde group. This in-depth guide provides the theoretical foundation and practical protocols necessary for any researcher to confidently predict, acquire, and interpret this spectrum, facilitating crucial quality control and structural verification in synthetic and drug development workflows.

References

- American Elements. (n.d.). This compound.

- EON Biotech. (n.d.). This compound – (886364-94-9).

- Gable, K. (n.d.). 1H NMR Chemical Shifts. Oregon State University.

- Google Patents. (2006). US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.

- Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead.

- LibreTexts Chemistry. (2024). 15.7: Spectroscopy of Aromatic Compounds.

- OpenOChem Learn. (n.d.). Interpreting HNMR.

- PubChem. (n.d.). 2-Pyridinecarboxaldehyde.

- Semantic Scholar. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration.

- Semantic Scholar. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity.

- U.S. Army Medical Research and Development Command. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Defense Technical Information Center.

Sources

- 1. americanelements.com [americanelements.com]

- 2. eontrading.uk [eontrading.uk]

- 3. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. rsc.org [rsc.org]

- 5. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration | Semantic Scholar [semanticscholar.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. web.mnstate.edu [web.mnstate.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Purity and Analysis of 5-Bromo-4-methylpicolinaldehyde

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

5-Bromo-4-methylpicolinaldehyde is a key building block in medicinal chemistry, frequently utilized in the synthesis of novel therapeutic agents. The purity of this reagent is paramount, as impurities can lead to unforeseen side reactions, diminished yields, and complications in the purification of final active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of the purification strategies and analytical methodologies required to ensure the high purity of this compound, empowering researchers to proceed with confidence in their synthetic endeavors.

Introduction to this compound

This compound, with the chemical formula C₇H₆BrNO, is a substituted pyridine derivative characterized by the presence of a bromine atom, a methyl group, and an aldehyde functional group.[1] Its molecular structure makes it a versatile intermediate for introducing the 5-bromo-4-methylpyridine-2-yl moiety into larger, more complex molecules. The aldehyde group serves as a reactive handle for a variety of chemical transformations, including reductive aminations, Wittig reactions, and the formation of Schiff bases, while the bromine atom offers a site for cross-coupling reactions.

Key Physicochemical Properties:

| Property | Value | Source |

| CAS Number | 886364-94-9 | [1][2] |

| Molecular Formula | C₇H₆BrNO | [1][2] |

| Molecular Weight | 200.03 g/mol | [1][2] |

| Boiling Point | 261 °C at 760 mmHg | [1] |

| Density | 1.577 g/cm³ | [1] |

| Flash Point | 112 °C | [1] |

Purification Strategies for this compound

The purification of this compound is critical to remove starting materials, by-products, and any degradation products. The choice of purification method depends on the nature and quantity of the impurities present.

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. The selection of an appropriate solvent system is crucial for successful recrystallization.

Causality Behind Solvent Selection: An ideal solvent for recrystallization will dissolve the compound sparingly at room temperature but will have high solubility at elevated temperatures. This differential solubility allows for the crystallization of the desired product upon cooling, leaving impurities behind in the mother liquor. For a moderately polar compound like this compound, a solvent system of heptane and ethyl acetate is a good starting point. Heptane acts as the anti-solvent, while ethyl acetate provides the necessary solubility at higher temperatures.

Step-by-Step Recrystallization Protocol:

-